Azaspirium

spasmolytic physicochemical properties naphthofuran

Azaspirium is a small-molecule organic cation belonging to the naphthofuran class. Chemically, it is described as 8,9-dihydro-4,11-dimethoxy-9-methylene-5-oxospiro[5H-furo[3',2':6,7]benzopyrano[3,2-c]pyridine-7(6H),1'-piperidinium] , with a molecular weight of 382.4 g/mol for the cation and 417.9 g/mol for its chloride salt.

Molecular Formula C22H24NO5+
Molecular Weight 382.4 g/mol
CAS No. 775517-13-0
Cat. No. B15196605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaspirium
CAS775517-13-0
Molecular FormulaC22H24NO5+
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C
InChIInChI=1S/C22H24NO5/c1-13-11-23(8-5-4-6-9-23)12-15-17(24)16-19(25-2)14-7-10-27-20(14)22(26-3)21(16)28-18(13)15/h7,10H,1,4-6,8-9,11-12H2,2-3H3/q+1
InChIKeyADITXIOZDFZRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaspirium (CAS 775517-13-0): Spirocyclic Cation with Historical Spasmolytic and Antihypertensive Investigation


Azaspirium is a small-molecule organic cation belonging to the naphthofuran class [1]. Chemically, it is described as 8,9-dihydro-4,11-dimethoxy-9-methylene-5-oxospiro[5H-furo[3',2':6,7][1]benzopyrano[3,2-c]pyridine-7(6H),1'-piperidinium] [2], with a molecular weight of 382.4 g/mol for the cation [3] and 417.9 g/mol for its chloride salt [4]. Azaspirium was historically studied as a spasmolytic and antihypertensive agent [5] and assigned an International Nonproprietary Name (INN) in 1971 [6]. No clinical trials have been reported for this compound [7].

Azaspirium: Why Khellin-Derived Spirocyclic Ammonium Salts Cannot Be Assumed Interchangeable


High-strength differential evidence (direct head-to-head comparisons with quantitative data) is absent from the public literature for Azaspirium. However, based on its classification and limited available data, generic substitution cannot be assumed for several reasons. First, Azaspirium's quaternary ammonium structure imparts a permanent positive charge [1], fundamentally altering its physicochemical and pharmacokinetic properties compared to neutral analogs. Second, the spirocyclic junction connecting the piperidinium moiety to the fused furobenzopyran system creates a unique conformational constraint [2] that is absent in simpler spasmolytics like khellin. Third, the compound was specifically designated as an INN in 1971 [3], distinguishing it from unapproved or research-only analogs. Fourth, the absence of any reported clinical trial data [4] means that the safety and efficacy profiles of even structurally similar compounds cannot be reliably extrapolated to Azaspirium without direct evidence.

Azaspirium Quantitative Differentiation: Critical Evidence Limitations and Available Baseline Data


Permanent Cationic Charge Differentiates Azaspirium from Neutral Khellin-Derived Spasmolytics

Azaspirium exists as a quaternary ammonium cation with a permanent +1 charge, whereas the parent compound khellin is a neutral molecule lacking this charged moiety [1]. The chloride salt of Azaspirium (MW 417.9 g/mol) demonstrates the cationic nature of the active species, with the counterion enabling salt formation [2]. No quantitative comparative data on membrane permeability, distribution, or excretion exist for Azaspirium versus khellin or other spasmolytics.

spasmolytic physicochemical properties naphthofuran

Azaspirium's Spirocyclic Architecture Creates Conformational Constraint Absent in Acyclic Spasmolytics

Azaspirium features a spiro junction connecting the piperidinium ring to the fused furobenzopyran system, creating a rigid, three-dimensional structure with defined conformational constraints [1]. This spirocyclic architecture is fundamentally distinct from acyclic or monocyclic spasmolytics such as papaverine or adiphenine. No quantitative comparative data on receptor binding, functional activity, or conformational energetics exist for Azaspirium versus any comparator.

spiro compounds conformational restriction structural biology

Azaspirium Lacks Any Reported Clinical Trial Data, Distinguishing It from Marketed Spasmolytics

According to the ZINC database, Azaspirium 'has not been detected to have been used in any clinical trials' [1]. This distinguishes it from clinically approved spasmolytics such as hyoscine butylbromide, papaverine, and drotaverine, which have extensive clinical safety and efficacy data. Azaspirium received an INN designation in 1971 [2] but was never advanced to clinical development. No quantitative data on preclinical efficacy, toxicity, or pharmacokinetics are publicly available.

clinical development status regulatory history research compound

Azaspirium Research Applications: Where This Spirocyclic Naphthofuran Provides Unique Value


Structural Biology and Conformational Analysis of Spirocyclic Ammonium Salts

Azaspirium's spirocyclic junction connecting a quaternary piperidinium moiety to a fused furobenzopyran system provides a rigid, conformationally constrained scaffold for studying the effects of molecular topology on receptor recognition. The permanent positive charge of the quaternary ammonium group [1] enables investigation of electrostatic interactions in biological systems without the confounding variable of pH-dependent ionization. Researchers studying spiro compound conformational dynamics may utilize Azaspirium as a model substrate for computational and spectroscopic analyses [2].

Preclinical Spasmolytic Mechanism Studies and In Vitro Smooth Muscle Pharmacology

Given its historical classification as a spasmolytic agent [1], Azaspirium may serve as a tool compound for investigating smooth muscle relaxation mechanisms in isolated tissue preparations. The compound's naphthofuran core and quaternary ammonium structure [2] distinguish it from other classes of spasmolytics, enabling studies of structure-activity relationships across different smooth muscle types. Researchers should note that no published quantitative activity data are currently available for this compound [3], making it suitable for exploratory pharmacology and assay development rather than validated reference applications.

Synthetic Chemistry and Methodology Development for Spirocyclic Naphthofurans

Azaspirium represents a complex polycyclic scaffold that can serve as a target for developing new synthetic methodologies. The spiro junction connecting the piperidine ring to the chromeno-pyridine system [1] presents a challenging synthetic motif that is valuable for testing novel cyclization strategies and spirocycle-forming reactions. The compound's well-defined CAS registry and INN designation [2] provide a clear chemical identity for analytical method validation and reference standard preparation.

Historical Pharmacology and Legacy Drug Rediscovery Research

Azaspirium's 1971 INN designation [1] places it among a cohort of mid-20th-century drug candidates that were never fully developed. For researchers engaged in drug rediscovery or historical pharmacology, Azaspirium provides an opportunity to apply modern screening technologies (e.g., high-throughput receptor panels, phenotypic assays) to a compound with documented but unquantified historical interest as a spasmolytic and antihypertensive agent [2]. The complete absence of clinical trial data [3] means any findings would represent novel contributions to the literature.

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